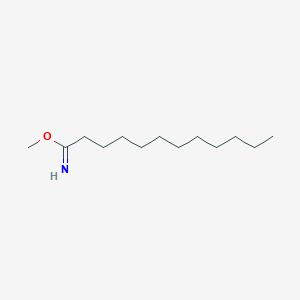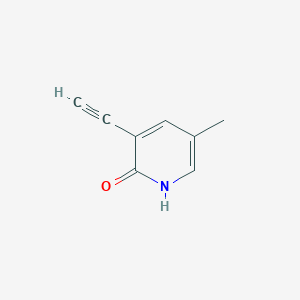
3-Ethynyl-5-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-5-methylpyridin-2(1H)-one is a heterocyclic compound with a pyridine ring substituted with an ethynyl group at the third position and a methyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-5-methylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylpyridin-2(1H)-one.
Ethynylation: The ethynyl group is introduced at the third position of the pyridine ring through a Sonogashira coupling reaction. This reaction involves the use of a palladium catalyst, copper iodide as a co-catalyst, and an ethynylating agent such as ethynyltrimethylsilane.
Deprotection: If ethynyltrimethylsilane is used, the trimethylsilyl group is removed using a fluoride source like tetrabutylammonium fluoride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Ethynyl-5-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-ethynyl-5-methylpyridin-2-carboxaldehyde.
Reduction: Formation of 3-ethyl-5-methylpyridin-2(1H)-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-Ethynyl-5-methylpyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Ethynyl-5-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the pyridine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Ethynylpyridin-2(1H)-one: Lacks the methyl group at the fifth position.
5-Methylpyridin-2(1H)-one: Lacks the ethynyl group at the third position.
3-Ethynyl-5-methylpyridine: Lacks the carbonyl group at the second position.
Uniqueness
3-Ethynyl-5-methylpyridin-2(1H)-one is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
特性
分子式 |
C8H7NO |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
3-ethynyl-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H7NO/c1-3-7-4-6(2)5-9-8(7)10/h1,4-5H,2H3,(H,9,10) |
InChIキー |
LSCNYYDXOWWMMX-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=O)C(=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13119142.png)
![Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)
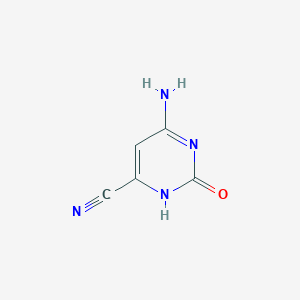

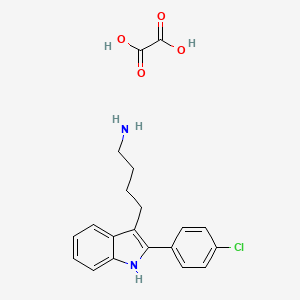
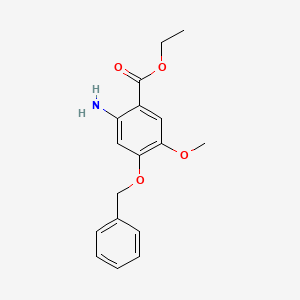
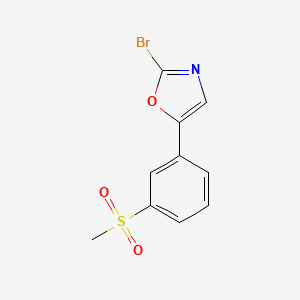


![3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13119199.png)
![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13119201.png)
![4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride](/img/structure/B13119204.png)
